5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Overview
Description
5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a useful research compound. Its molecular formula is C16H20O4 and its molecular weight is 276.33 g/mol. The purity is usually 95%.
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Scientific Research Applications
Supramolecular Structures and Crystallization
5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione and its derivatives have been extensively studied for their unique supramolecular structures and crystallization properties. Research by Low et al. (2002) explored the crystalline structures of related compounds, focusing on the formation of dimers and tetramers through weak hydrogen bonds (Low et al., 2002).
Structural Characterization and Electronic Properties
Dey et al. (2015) synthesized and characterized several 5-arylidene derivatives of Meldrum’s acid, closely related to the compound , using techniques like X-ray diffraction. They also analyzed the electronic properties and intermolecular interactions of these compounds (Dey et al., 2015).
Molecular Modeling and Van der Waals Forces
The molecular modeling of 5-arylidene derivatives, as discussed by Novoa de Armas et al. (2000), reveals insights into the molecular structure and interactions, highlighting the role of van der Waals forces and C-H...O hydrogen bond interactions in the stability of these molecules (Novoa de Armas et al., 2000).
Chemical Reactions and Biological Activity
The chemical reactions and potential biological activities of derivatives of this compound have been a subject of research. For instance, a study by Šafár̆ et al. (2000) looked into the ring-opening reactions of these compounds, revealing complex chemical behaviors and potential for various applications (Šafár̆ et al., 2000).
Crystal Structure Analysis
Research on the crystal structures of derivatives of Meldrum’s acid, which include compounds similar to this compound, provides valuable information on their physical properties. Studies like that by Zeng (2014) have used X-ray crystallographic techniques for this purpose, contributing to a deeper understanding of their molecular conformation and stability (Zeng, 2014).
Mechanism of Action
Target of Action
It is known that unsaturated adamantane derivatives, such as this compound, are highly reactive and offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Mode of Action
It is known that the high proton affinity (pa) and hydride affinity (ha) of 2-adamantylidene and its heavier analogues suggest their ambiphilic nature . The high PA and HA can be attributed to the stabilization of the protonated adduct and the hydride adduct by the Cieplak-type and Felkin–Anh-type hyperconjugations, respectively .
Biochemical Pathways
It is known that unsaturated adamantane derivatives can be utilized as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Result of Action
It is known that unsaturated adamantane derivatives have a high reactivity, which offers extensive opportunities for their utilization in various applications .
Biochemical Analysis
Biochemical Properties
5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione plays a crucial role in biochemical reactions due to its high reactivity and stability. It interacts with various enzymes, proteins, and other biomolecules, facilitating or inhibiting specific biochemical pathways. For instance, it has been observed to interact with enzymes involved in oxidative dehydrogenation processes, such as those containing iodine and other oxidants . These interactions are primarily driven by the compound’s ability to form stable complexes with these enzymes, thereby influencing their activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to alterations in signal transduction pathways, affecting cellular responses to external stimuli . Additionally, its impact on gene expression can result in changes in the production of various proteins, thereby influencing cellular functions and metabolic activities.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, either activating or inhibiting their function. For example, the compound’s high proton affinity and hydride affinity suggest its ambiphilic nature, allowing it to stabilize protonated and hydride adducts through hyperconjugative interactions . These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time have been studied extensively in laboratory settings. The compound has shown remarkable stability under various conditions, maintaining its biochemical activity over extended periods . Its long-term effects on cellular function, particularly in in vitro and in vivo studies, indicate that prolonged exposure can lead to cumulative changes in cellular processes, potentially affecting overall cellular health.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound has been observed to facilitate specific biochemical pathways without causing significant adverse effects . At higher doses, it can lead to toxic effects, including disruptions in cellular metabolism and potential damage to cellular structures. These threshold effects highlight the importance of careful dosage regulation in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its role in oxidative dehydrogenation processes, for instance, involves interactions with enzymes that facilitate the removal of hydrogen atoms from organic molecules . These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . The compound’s ability to form stable complexes with these transporters ensures its efficient distribution and targeted delivery to specific cellular sites.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its biochemical effects precisely where needed, enhancing its overall efficacy in cellular processes.
Properties
IUPAC Name |
5-(2-adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O4/c1-16(2)19-14(17)13(15(18)20-16)12-10-4-8-3-9(6-10)7-11(12)5-8/h8-11H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYYOHROEIZBBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=C2C3CC4CC(C3)CC2C4)C(=O)O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352430 | |
Record name | 5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51757-47-2 | |
Record name | 5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Potentially, yes. The adamantyl group in 5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione could serve as a pendant group, similar to the ones described in the paper []. The dioxane dione moiety offers potential sites for further functionalization and could be utilized to connect the adamantyl group to a polymeric backbone.
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